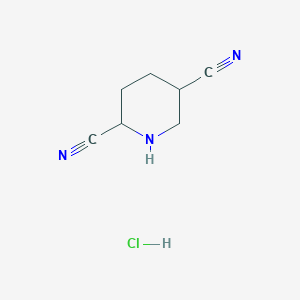
Piperidine-2,5-dicarbonitrile hydrochloride
概要
説明
Piperidine-2,5-dicarbonitrile hydrochloride is an organic compound with the chemical formula C7H6ClN3. It is a white crystalline powder that is soluble in water and organic solvents. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Piperidine-2,5-dicarbonitrile hydrochloride can be synthesized through various methods. One common approach involves the aminomethylation of Guareschi imides. This reaction typically involves the use of primary aliphatic amines and an excess of 37% aqueous formaldehyde, followed by acidification with hydrochloric acid to achieve the desired product . Another method includes the hydrogenation of pyridine derivatives, which is an effective way to produce piperidine compounds .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Piperidine-2,5-dicarbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other piperidine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include primary aliphatic amines, formaldehyde, and hydrochloric acid. Reaction conditions often involve refluxing in ethanol and subsequent acidification .
Major Products Formed
The major products formed from these reactions include various substituted piperidines and spiro derivatives, which have significant biological and pharmacological activities .
科学的研究の応用
Piperidine-2,5-dicarbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor modulation.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of piperidine-2,5-dicarbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. This modulation can lead to the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to piperidine-2,5-dicarbonitrile hydrochloride include:
Pyridine: A six-membered ring with one nitrogen atom, used in various chemical syntheses.
Piperidine: A six-membered ring with one nitrogen atom, known for its presence in many pharmaceuticals and alkaloids.
Spiropiperidines: Compounds with a spiro structure that exhibit significant biological activities.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate crucial signaling pathways makes it a valuable compound in medicinal chemistry and drug development .
特性
IUPAC Name |
piperidine-2,5-dicarbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h6-7,10H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKCCGRHYBJFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1C#N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















